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Compound of Interest

Compound Name:
3-(Benzyloxy)-4-bromobenzoic

acid

CAS No.: 17054-27-2

Cat. No.: B097236

Get Quote

Strategic Synthesis, Reactivity Profile, and Medicinal Chemistry Applications

Executive Summary
3-(Benzyloxy)-4-bromobenzoic acid (CAS: 17054-27-2) is a high-value trisubstituted

benzene intermediate utilized primarily in the discovery of kinase inhibitors and anti-

inflammatory agents. Its structural uniqueness lies in its orthogonal functionality: it possesses a

carboxylic acid (for amide/ester formation), an aryl bromide (for palladium-catalyzed cross-

coupling), and a benzyloxy group (a masked phenol).

This guide provides a rigorous technical analysis of its synthesis, purification, and deployment

in complex molecule assembly. It is designed for medicinal chemists requiring a reliable

protocol to generate this scaffold at scale while maintaining high isomeric purity.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]
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Property Specification

IUPAC Name 3-(Benzyloxy)-4-bromobenzoic acid

Alternative Names
4-Bromo-3-(phenylmethoxy)benzoic acid; 3-

Benzyloxyl-4-bromobenzoic acid

CAS Number 17054-27-2

Molecular Formula

Molecular Weight 307.14 g/mol

Appearance White to off-white crystalline powder

Melting Point 198–202 °C (Typical)

Solubility
Soluble in DMSO, DMF, MeOH; Sparingly

soluble in water

pKa (Calc) ~3.8 (Carboxylic acid)

Strategic Synthesis: The Convergent Route
Retrosynthetic Logic
The most robust synthetic pathway avoids the direct bromination of 3-benzyloxybenzoic acid,

which often leads to regioselectivity issues (yielding mixtures of 2-, 4-, and 6-bromo isomers).

Instead, the "Pre-Brominated Scaffold" approach is superior.

We utilize 4-bromo-3-hydroxybenzoic acid as the starting material. The bromine atom acts as a

regiochemical anchor, and the phenol is selectively alkylated via a Williamson ether synthesis.

This route guarantees the 1,3,4-substitution pattern.

Reaction Pathway Visualization

4-Bromo-3-hydroxybenzoic acid
(Starting Material)

Transition State
(Phenoxide Attack)
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Figure 1: Convergent synthesis via selective O-alkylation of the pre-brominated core.

Experimental Protocol: Validated Synthesis
Standard Operating Procedure (SOP) for 10g Scale

Materials
Substrate: 4-Bromo-3-hydroxybenzoic acid (10.0 g, 46.1 mmol)

Electrophile: Benzyl bromide (8.67 g, 50.7 mmol, 1.1 equiv)

Base: Potassium carbonate (

), anhydrous, finely ground (15.9 g, 115 mmol, 2.5 equiv)

Solvent: N,N-Dimethylformamide (DMF), anhydrous (100 mL)

Quench: 1N Hydrochloric acid (HCl)

Step-by-Step Methodology
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a

nitrogen inlet.

Solvation: Charge the flask with 4-bromo-3-hydroxybenzoic acid and DMF. Stir until fully

dissolved.

Deprotonation: Add the finely ground

in one portion. The suspension may turn slightly yellow (phenoxide formation). Stir at Room
Temperature (RT) for 15 minutes.

Alkylation: Add Benzyl bromide dropwise via a syringe over 10 minutes to control the

exotherm.

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (50%

EtOAc/Hexanes) or LC-MS. The starting material peak (
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2.1 min) should disappear.

Note: Do not exceed 80°C to prevent esterification of the carboxylic acid (formation of

benzyl ester byproduct).

Workup:

Cool the reaction mixture to RT.

Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring.

Acidify carefully with 1N HCl until pH

3. A thick white precipitate will form.

Isolation: Filter the solid via a Buchner funnel. Wash the cake with water (

mL) to remove residual DMF and inorganic salts.

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1] Dry in a vacuum oven at

45°C overnight.

Yield: Expected yield is 85–92% (12.0–13.0 g).

Strategic Utility & Reactivity Profile
The power of 3-(benzyloxy)-4-bromobenzoic acid lies in its ability to serve as a divergent hub

in drug synthesis. It offers three chemically distinct handles that can be manipulated

independently.[2]

The "Orthogonal" Triad
Carboxylic Acid (

): Ready for amide coupling (EDC/HOBt) to attach solubilizing tails or pharmacophores.

Aryl Bromide (

): Excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.
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Benzyl Ether (

): A robust protecting group. It survives basic Suzuki conditions but can be removed via
hydrogenolysis (

) or Lewis acids (

) to reveal a phenol for late-stage modification.

Divergent Synthesis Workflow

3-(Benzyloxy)-4-bromobenzoic acid

Path A: Amide Coupling
(R-NH2, HATU)

Path B: Suzuki Coupling
(Ar-B(OH)2, Pd(dppf)Cl2)

Path C: Deprotection
(H2, Pd/C or BBr3)

Amide Intermediate
(Retains Br & OBn)

Biaryl Scaffold
(Retains COOH & OBn)

3-Hydroxy-4-bromobenzoic acid
(Reveals Phenol)
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Figure 2: Divergent reactivity profile allowing for modular drug design.

Quality Control & Characterization
To ensure the integrity of the intermediate before proceeding to costly metal-catalyzed steps,

the following criteria must be met:

1H NMR (DMSO-d6, 400 MHz):

13.1 (br s, 1H, -COOH)

7.30–7.50 (m, 5H, Benzyl aromatic)

5.25 (s, 2H,

)
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Distinct splitting pattern for the central benzene ring: d (8.0 Hz), d (2.0 Hz), dd.

HPLC Purity: >98.0% (AUC) at 254 nm.

Water Content (Karl Fischer): <0.5% (Critical for subsequent anhydrous coupling reactions).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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